2-(2-Bromophenyl)pyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7BrN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
2-(2-bromophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7BrN2O/c11-8-4-2-1-3-7(8)10-12-6-5-9(14)13-10/h1-6H,(H,12,13,14) |
InChI Key |
YNSUDWOLSNHFOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=O)N2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Bromophenyl Pyrimidin 4 3h One and Analogous Structures
Foundational Synthetic Routes to Pyrimidin-4(3H)-one Core Structures
The primary methods for constructing the pyrimidinone ring involve the condensation of a three-carbon dielectrophilic component with a nitrogen-containing dinucleophile, such as urea (B33335), thiourea, or amidines. bu.edu.eg
The most common and versatile approach to the pyrimidin-4(3H)-one core is the condensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and a C-N-C synthon like urea or an amidine. bu.edu.eg A widely recognized method is the Pinner synthesis, which traditionally involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com
A prevalent strategy involves the reaction of β-ketoesters with S-alkylisothioureas. This method provides a direct route to 4-pyrimidone-2-thioethers, which are versatile intermediates for further functionalization. nih.gov The reaction typically proceeds in a one-pot, two-stage process mediated first by a base to facilitate the initial condensation and then by a strong acid to drive the cyclization and dehydration. nih.gov This approach offers good to excellent yields and tolerates a wide range of functional groups. nih.gov
Another foundational route is the Biginelli reaction, a one-pot cyclocondensation involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. nih.govrsc.org While this classically produces dihydropyrimidinones, subsequent oxidation can yield the aromatic pyrimidinone core. The reaction mechanism is understood to involve the formation of an iminium intermediate from the aldehyde and urea, which then undergoes condensation. researchgate.net
| Reaction Name/Type | Key Reactants | Typical Product | Key Features |
|---|---|---|---|
| Pinner Synthesis | 1,3-Dicarbonyl compound, Amidine | Substituted Pyrimidinone | Classical and versatile method for core ring formation. mdpi.com |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-one | One-pot, multi-component reaction; product can be oxidized to pyrimidinone. nih.govrsc.org |
| Isothiourea Condensation | β-Ketoester, S-Alkylisothiourea | 4-Pyrimidone-2-thioether | Provides useful synthetic precursors for further modification at the 2-position. nih.gov |
Alternative strategies involve the cyclization of pre-functionalized acyclic precursors. For instance, the synthesis of 2,4-disubstituted pyrimidines can be achieved through the direct condensation of cyanic acid derivatives with N-vinyl or N-aryl amides. organic-chemistry.org This method builds the pyrimidine (B1678525) ring by forming C-N and C-C bonds in a cyclization process, offering access to C4-heteroatom substituted pyrimidines. organic-chemistry.org
Another approach involves the reaction of β-aminocrotonamide with an α,β-unsaturated acid anhydride, which, after cyclization in a basic medium, yields 4-hydroxypyrimidines (the tautomeric form of pyrimidin-4-ones). bu.edu.eg These methods rely on constructing an open-chain intermediate that already contains the necessary atoms and functional groups poised for intramolecular cyclization to form the stable heterocyclic ring.
Advanced Synthetic Approaches to Bromophenyl-Substituted Pyrimidinones (B12756618)
Microwave irradiation has emerged as a powerful tool in organic synthesis for dramatically reducing reaction times and often improving product yields compared to conventional heating methods. researchgate.netchemrxiv.org This technique has been successfully applied to the synthesis of pyrimidine and pyrimidinone derivatives. For example, the Biginelli condensation can be performed under microwave irradiation, often solvent-free, to rapidly produce dihydropyrimidin-2(1H)-ones. nih.govchemrxiv.org The rapid and uniform heating provided by microwaves enhances the rate of key steps in the reaction mechanism, such as the initial condensation and subsequent cyclization. researchgate.netchemrxiv.org
Studies have shown that reactions which might take several hours under conventional reflux conditions can often be completed in a matter of minutes using a microwave reactor. researchgate.netnih.gov This acceleration is particularly advantageous in multi-step syntheses and for building libraries of compounds for screening purposes. The synthesis of various fused pyrimidine systems, such as thiazolo[5,4-d]pyrimidines, has been achieved in as little as 5 minutes under microwave irradiation. researchgate.net
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Biginelli Condensation | Several hours | 10-20 minutes | Yields increase from 15-25% to 89-98%. | chemrxiv.org |
| Fused Pyrimidine Synthesis | Not specified | 5 minutes | Described as rapid and eco-friendly. | researchgate.net |
| Thiazolopyrimidine Synthesis | Several hours | Minutes | Yields increased by 17–23%. | nih.gov |
Metal-catalyzed reactions are indispensable for forming C-N bonds, a critical step in the synthesis of many nitrogen-containing heterocycles, including pyrimidinones. The Ullmann condensation, a copper-promoted reaction, is a classic method for C-N cross-coupling. wikipedia.orgnih.gov Modern variations of this reaction often use soluble copper catalysts with specific ligands, allowing for milder reaction conditions than the traditionally harsh temperatures required. wikipedia.orgnih.gov
A powerful strategy for constructing fused heterocyclic systems is the intramolecular Ullmann-type C-N coupling. This approach has been used to synthesize complex, fused tetracyclic heterocycles from ortho-halogenated precursors in the presence of a CuI catalyst. researchgate.net Similarly, a tandem process involving a copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular amidation has been developed for the one-pot synthesis of pyrido[1,2-a]pyrimidin-4-ones from 2-halopyridines. nih.gov This sequence involves an initial intermolecular C-N coupling, followed by an intramolecular cyclization to form the pyrimidinone ring, all mediated by the copper catalyst. nih.gov Such methods provide an efficient pathway to the pyrimidinone core, potentially starting from a bromophenyl-containing amine or an ortho-halogenated aromatic amine that is coupled with a suitable partner.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. nih.gov MCRs are valued for their operational simplicity, time and energy efficiency, and atom economy. chemrxiv.org The Biginelli reaction is a classic example of an MCR used to form dihydropyrimidinone cores. rsc.org
More advanced MCRs have been developed for the synthesis of diverse and complex pyrimidine and pyrimidinone derivatives. For example, a three-component reaction of aldehydes, amidine systems, and ethyl cyanoacetate, catalyzed by magnesium oxide (MgO), can produce pyrimidinone derivatives. tandfonline.comresearchgate.net Another strategy involves a ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to yield 4,5-disubstituted pyrimidines. organic-chemistry.org Iridium-catalyzed MCRs have also been reported, where amidines react with multiple alcohol molecules, which serve as sources of carbon atoms through a sequence of condensation and dehydrogenation steps, to build the pyrimidine ring. mdpi.comorganic-chemistry.org These MCR strategies offer a powerful platform for the convergent and diversity-oriented synthesis of complex bromophenyl-substituted pyrimidinones in a single step from readily available starting materials. nih.govtandfonline.com
Solvent-Free and Environmentally Conscious Synthetic Methodologies
In recent years, the principles of green chemistry have driven the development of synthetic protocols that minimize or eliminate the use of hazardous solvents, reduce energy consumption, and utilize recyclable catalysts. The synthesis of pyrimidinone derivatives has greatly benefited from these advancements, particularly through multicomponent reactions (MCRs) like the Biginelli reaction. rsc.orgrsc.org These methods often involve one-pot procedures that enhance efficiency by reducing the number of synthetic steps and purification processes. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for the eco-friendly synthesis of pyrimidinones. nih.govnih.gov This technique offers rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating methods. nih.govchemrxiv.org For instance, the Biginelli condensation—a cornerstone for pyrimidinone synthesis involving an aldehyde, a β-ketoester, and urea or thiourea—can be performed under solvent-free conditions using microwave irradiation. nih.govfoliamedica.bg This approach not only accelerates the reaction but also aligns with green chemistry principles by minimizing energy and solvent use. nih.govchemrxiv.org
Solvent-Free Conditions and Heterogeneous Catalysis: Conducting reactions under solvent-free or "neat" conditions is a primary goal of green synthesis. rsc.org Several studies have demonstrated the successful synthesis of dihydropyrimidinones by heating the reactants together in the absence of any solvent. rsc.orgnih.gov This can be further enhanced by using solid-supported, reusable catalysts. Heterogeneous catalysts such as silica-supported P₂O₅, montmorillonite (B579905) clays, and various functionalized polymers offer significant advantages, including simple product isolation (often by filtration), catalyst recyclability, and reduced waste generation. rsc.orgrsc.orgichem.md These catalysts provide an acidic surface that facilitates the cyclocondensation and dehydration steps inherent in pyrimidinone formation. ichem.md
The table below compares different environmentally conscious methods for synthesizing pyrimidinone structures, highlighting the advantages of microwave irradiation and solvent-free catalysis.
| Method | Catalyst/Conditions | Key Advantages | Typical Reaction Time |
|---|---|---|---|
| Microwave-Assisted Synthesis | Solvent-free, Acid/Lewis Acid Catalyst | Rapid reaction rates, high yields, reduced energy consumption. chemrxiv.orgfoliamedica.bg | 5-20 minutes chemrxiv.orgresearchgate.net |
| Heterogeneous Catalysis | Montmorillonite-KSF, HPA-Clay rsc.orgichem.md | Catalyst is reusable, easy product separation, environmentally benign. ichem.mdmdpi.com | 1-2 hours |
| Solvent-Free Thermal | Neat reaction mixture, 100-120°C | Eliminates solvent waste, simple procedure. rsc.org | 1-3 hours |
Precursor Synthesis and Regiospecific Functionalization for 2-(2-Bromophenyl)pyrimidin-4(3H)-one
The construction of the specific target molecule, this compound, requires a strategic approach involving the synthesis of a key bromophenyl-containing intermediate followed by the regioselective formation of the pyrimidinone ring.
The most crucial precursor for the synthesis of this compound is 2-bromobenzamidine. Amidines are versatile building blocks in heterocyclic synthesis. semanticscholar.org The direct synthesis of N-substituted amidines from nitriles and amines is a common and efficient route. uoregon.edunih.gov
One established method involves the Pinner reaction, where a nitrile (like 2-bromobenzonitrile) is treated with an alcohol in the presence of hydrogen chloride gas to form an imidate hydrochloride salt. This salt is then reacted with ammonia (B1221849) to produce the desired amidine hydrochloride. A more direct modern approach involves the activation of amines with a strong base, allowing them to act as potent nucleophiles that can add directly to a nitrile. nih.gov
For the synthesis of 2-bromobenzamidine, 2-bromobenzonitrile (B47965) serves as the primary starting material. The synthesis can be summarized as follows:
Starting Material: 2-Bromobenzonitrile.
Reaction: The nitrile is reacted with a source of ammonia, often facilitated by reagents like lithium amide or through the Pinner reaction intermediate.
Product: The reaction yields 2-bromobenzamidine, typically isolated as its hydrochloride salt to improve stability. nih.gov
This intermediate contains the necessary 2-bromophenyl group and the amidine functionality required for the subsequent cyclization step.
With the 2-bromobenzamidine precursor in hand, the next step is the construction of the pyrimidinone ring. This is typically achieved through a cyclocondensation reaction with a β-ketoester, such as ethyl acetoacetate (B1235776). researchgate.net This reaction forms the six-membered heterocyclic ring with specific placement of the substituents.
The reaction mechanism generally proceeds as follows:
The amidine, acting as a dinucleophile, attacks the β-ketoester.
The initial attack can occur at either of the two carbonyl groups of the ketoester (the ketone or the ester). The reaction is regioselective, with the more nucleophilic nitrogen of the amidine typically attacking the more electrophilic ketone carbonyl.
An intermediate is formed, which then undergoes intramolecular cyclization via attack of the second amidine nitrogen onto the ester carbonyl, eliminating ethanol.
Subsequent dehydration leads to the formation of the stable pyrimidin-4(3H)-one ring. researchgate.net
The regioselectivity of this cyclization is crucial. The reaction between an N-unsubstituted benzamidine (B55565) and ethyl acetoacetate selectively yields the 2-aryl-6-methylpyrimidin-4(3H)-one isomer, rather than the 2-aryl-4-methyl isomer. This outcome is dictated by the relative electrophilicity of the ketone and ester groups and the stability of the resulting intermediates. organic-chemistry.org This ensures that the 2-bromophenyl group from the amidine precursor is correctly positioned at the C2 position of the pyrimidinone ring.
| Reaction Step | Reactants | Product | Significance |
|---|---|---|---|
| Precursor Synthesis | 2-Bromobenzonitrile, Ammonia source | 2-Bromobenzamidine Hydrochloride | Introduces the key 2-bromophenyl moiety. nih.gov |
| Ring Formation | 2-Bromobenzamidine, Ethyl Acetoacetate | 2-(2-Bromophenyl)-6-methylpyrimidin-4(3H)-one | Regioselective cyclocondensation to form the pyrimidinone core. organic-chemistry.org |
Chemical Reactivity and Transformation Pathways of 2 2 Bromophenyl Pyrimidin 4 3h One
Reactivity Profile of the Pyrimidinone Ring System
The pyrimidinone ring is a π-deficient heterocycle, a characteristic that is amplified by the presence of two nitrogen atoms. wikipedia.org This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms in positions 2, 4, and 6. slideshare.netbhu.ac.in The reactivity is further modulated by the presence of the C4-oxo group and the potential for tautomerism.
The carbon atoms at the 2, 4, and 6 positions of the pyrimidine (B1678525) ring are electrophilic centers. wikipedia.orgslideshare.net In 2-(2-bromophenyl)pyrimidin-4(3H)-one, the C2 position is already substituted. Therefore, nucleophilic attack would primarily target the C4 and C6 positions.
Direct nucleophilic substitution at the C4 position is challenging due to the presence of the carbonyl group. However, the reactivity of this position can be significantly enhanced by converting the C4-oxo group into a better leaving group. A common strategy involves treating the pyrimidinone with a halogenating agent like phosphorus oxychloride (POCl₃) to transform the C4-oxo group into a C4-chloro group. bhu.ac.in This conversion proceeds through the enol tautomer, 4-hydroxypyrimidine. The resulting 2-(2-bromophenyl)-4-chloropyrimidine is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the displacement of the chloride by a wide range of nucleophiles.
Table 1: Potential Nucleophilic Substitution Reactions at the C4 Position (after conversion to 4-chloro)
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | R-NH₂ | 4-Aminopyrimidine |
| Alkoxide | R-ONa | 4-Alkoxypyrimidine |
| Thiolate | R-SNa | 4-(Alkylthio)pyrimidine |
The C6 position is another potential site for nucleophilic attack, though it is generally less reactive than the C2 and C4 positions in activated pyrimidines.
Pyrimidin-4(3H)-one derivatives exist in a tautomeric equilibrium between the amide (keto) form and the aromatic alcohol (enol) form, 4-hydroxypyrimidine. acs.orgchemicalbook.com For most pyrimidin-4-ones, including the parent compound, the keto form, 4(3H)-pyrimidinone, is the predominant and more stable tautomer in both gaseous and solution phases. acs.orgnih.gov This preference is a result of factors including aromaticity and electronic delocalization. nih.gov
The existence of this equilibrium has significant mechanistic implications:
Reactivity of the Keto Tautomer : The predominant keto form possesses a reactive N-H bond at the N3 position. This proton is acidic and can be removed by a base, allowing for N3-alkylation or N3-acylation reactions.
Reactivity of the Enol Tautomer : Although it is the minor tautomer, the 4-hydroxypyrimidine form is crucial for certain reactions. As mentioned, the conversion of the C4-oxo group to a C4-chloro group with reagents like POCl₃ proceeds via the hydroxyl group of the enol tautomer. bhu.ac.in The hydroxyl group can also be a target for O-alkylation or conversion into other leaving groups like triflates, further expanding the synthetic possibilities.
The tautomeric balance can be influenced by solvent polarity and the electronic nature of substituents on the ring. nih.gov
Transformations Involving the Bromine Moiety on the Phenyl Ring
The bromine atom attached to the C2' position of the phenyl ring serves as a versatile functional handle, primarily for transition metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the C-Br bond.
Suzuki-Miyaura Coupling : This reaction is one of the most effective methods for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or its ester. rsc.orgmdpi.com The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. rsc.orgmdpi.com This allows for the introduction of various aryl and heteroaryl substituents.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Examples |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Boronic Acid/Ester | Phenylboronic acid, Thiopheneboronic acid, Pyridinylboronic acid |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane, Toluene, DMF, Water mixtures |
Table 3: Typical Conditions for the Heck Reaction
| Component | Examples |
|---|---|
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Alkene | Styrene, Acrylates, Acrylonitrile |
| Base | Et₃N, K₂CO₃, NaOAc |
| Solvent | DMF, Acetonitrile, Toluene |
Table 4: Typical Conditions for the Sonogashira Coupling
| Component | Examples |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper(I) Co-catalyst | CuI |
| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene, Propargyl alcohol |
| Base | Et₃N, Piperidine, Diisopropylamine |
| Solvent | THF, DMF, Toluene |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. chemistrysteps.com This reaction is contingent on the presence of potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, which are necessary to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com
In this compound, the pyrimidinone ring itself acts as an electron-withdrawing substituent. However, its ability to activate the ortho-positioned bromine atom for SNAr is limited compared to classic activating groups like a nitro group. The resonance stabilization of the Meisenheimer complex is less effective from the ortho position. stackexchange.com Consequently, while SNAr at this position is theoretically possible, it would likely require forcing conditions, such as high temperatures and very strong nucleophiles (e.g., NaNH₂), and may compete with other reaction pathways. chemistrysteps.com For synthetic purposes, palladium-catalyzed cross-coupling reactions are generally more efficient and reliable for modifying this position.
Derivatization Strategies for Structural Modification of this compound
The dual reactivity of this compound allows for a multitude of derivatization strategies, enabling systematic structural modifications to explore structure-activity relationships in medicinal chemistry and materials science. These strategies can be categorized by the reaction site on the molecule.
Table 5: Summary of Derivatization Strategies
| Reaction Site | Reaction Type | Reagents/Conditions | Resulting Modification |
|---|---|---|---|
| Pyrimidinone N3-H | N-Alkylation/Acylation | Base (e.g., NaH, K₂CO₃), then R-X or (RCO)₂O | Introduction of an alkyl or acyl group at the N3 position. |
| Pyrimidinone C4=O | Chlorination & Nucleophilic Substitution | 1. POCl₃ 2. Nucleophile (RNH₂, RONa, etc.) | Conversion of the C4-oxo to various amino, alkoxy, or thioether groups. |
| Phenyl C-Br | Suzuki Coupling | Pd catalyst, Base, Arylboronic acid | Replacement of Br with an aryl or heteroaryl group. |
| Phenyl C-Br | Heck Coupling | Pd catalyst, Base, Alkene | Replacement of Br with a vinyl group. |
| Phenyl C-Br | Sonogashira Coupling | Pd/Cu catalyst, Base, Terminal alkyne | Replacement of Br with an alkynyl group. |
| Phenyl C-Br | Buchwald-Hartwig Amination | Pd catalyst, Base, Amine | Replacement of Br with an amino group. |
By strategically combining reactions at the pyrimidinone ring with transformations at the bromophenyl moiety, a diverse library of complex molecules can be generated from this single, versatile precursor. For instance, a Sonogashira coupling at the C-Br bond could be followed by an N-alkylation at the pyrimidinone N3 position, demonstrating the orthogonal reactivity of the two sites.
N-Alkylation and N-Acylation of the Pyrimidinone Nitrogen Atoms
The pyrimidin-4(3H)-one system possesses two nitrogen atoms, N1 and N3, which can potentially undergo alkylation and acylation. However, the N1 atom is part of a vinylogous amide system, while the N3 atom is a lactam nitrogen. The reactivity and regioselectivity of these reactions are influenced by the reaction conditions, including the nature of the electrophile, the base, and the solvent. neliti.comneliti.com
Alkylation of 2-substituted pyrimidin-4(3H)-ones typically occurs at the N3 position when reacting with alkyl halides in the presence of a base. neliti.com The use of different solvents can alter the reaction's direction; for instance, solvents with low solvating power may favor N1-alkylation under specific conditions with the corresponding salt. neliti.com Studies on related pyrimidinone systems have shown that alkylation with agents like alkyl halides or methyl tosylate in polar solvents such as absolute alcohol often leads to a mixture of N3- and O-alkylated products. neliti.com The N1-alkylation of pyrimidines is a common strategy to functionalize the ring and generate analogues with diverse properties. la-press.org
Acylation reactions, which involve the introduction of an acyl group, are also a key transformation. Selective N-acylation of the exocyclic amino functions in purine and pyrimidine nucleosides has been achieved using activated p-nitrophenyl esters in the presence of coupling agents and catalysts. nih.gov While direct N-acylation examples for this compound are not extensively documented, the general principles of lactam chemistry suggest that acylation would likely occur at the N3 position under suitable conditions.
Table 1: Examples of N-Alkylation on Pyrimidinone Scaffolds
| Reagent | Conditions | Product Position | Reference |
|---|---|---|---|
| Higher Alkyl Halides | Absolute Alcohol | Mixture of N3 and O4 | neliti.com |
| Methyl Iodide | THF | N1 | neliti.com |
| 2-Chloroacetamide | K₂CO₃, Acetone | N1 | la-press.org |
| Diethyl 2-bromomalonate | K₂CO₃, Acetone | N1 | la-press.org |
Functionalization at Peripheral Positions (C5 and C6) of the Pyrimidine Ring
The C5 and C6 positions of the pyrimidin-4(3H)-one ring are susceptible to electrophilic attack and other functionalization reactions, allowing for the introduction of various substituents. The electron-rich nature of the enamine-like C5-C6 double bond facilitates reactions such as halogenation, arylation, and alkylation.
Palladium-catalyzed direct C-H arylation has been successfully applied to the C-H bond at the ortho-position of N-substituted 2-aryl pyrimidin-4-ones. thieme-connect.com For instance, the C5 position of uracil (B121893) derivatives, a related pyrimidinone, can be selectively arylated using palladium catalysis with aryl halides. chim.it The regioselectivity between the C5 and C6 positions can often be controlled by the choice of catalyst and additives. chim.it
Furthermore, substitution at the C5 position of the pyrimidine ring has been shown to be crucial for the biological activity of certain pyrimidine-based inhibitors, where introducing groups like carbonitrile or fluorine can significantly impact potency. acs.org While direct functionalization of this compound at these positions requires specific investigation, the established reactivity of the pyrimidinone core suggests that such transformations are feasible and provide a route to a diverse range of derivatives.
Table 2: C-H Functionalization of Pyrimidinone Derivatives
| Position | Reaction Type | Catalyst/Reagent | Substrate | Reference |
|---|---|---|---|---|
| C5 | Arylation | Pd(OAc)₂ / PPh₃ / CuI / CsF | 3-Picolinylpyrimidin-4-one | thieme-connect.com |
| C5 | Arylation | Palladium Catalyst / Cs₂CO₃ | N-protected uracils | chim.it |
S-Alkylation/Thiolation at the C2 Position
The functionalization at the C2 position of this compound via S-alkylation or thiolation is not a direct transformation, as the C2 position is already occupied by a stable 2-bromophenyl group. Instead, this class of reaction is relevant to the analogous compound, 2-thioxo-pyrimidin-4(3H)-one (2-thiouracil) and its derivatives, which serve as precursors for C2-functionalized pyrimidinones (B12756618).
The conversion of the C4-carbonyl group of a pyrimidinone into a thiocarbonyl (thione) can be achieved using thionating agents like Lawesson's reagent or phosphorus pentasulfide. researchgate.net However, for modification at the C2 position, the synthesis typically starts from a 2-thiouracil derivative. The thiol group at the C2 position is nucleophilic and can be readily alkylated with various electrophiles.
For example, the alkylation of 2-mercaptopyrimidine derivatives condensed with other rings has been performed using reagents like methyl iodide. nih.govmdpi.com This S-alkylation is a key step in the synthesis of various biologically active molecules, including S-DABOs (dihydro-alkylthio-benzyl-oxopyrimidines), which are known for their anti-HIV activity. acs.org The resulting 2-(alkylthio) group can be further displaced by nucleophiles, such as amines, to generate 2-aminopyrimidin-4(3H)-ones. acs.org
Table 3: S-Alkylation Reactions on Related 2-Thioxo-pyrimidinone Systems
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| 2-Thioxo-pyrimidinone derivative | Methyl Iodide | 2-(Methylthio)-pyrimidinone | mdpi.com |
| 6-Benzoyl-3-ethyl-2-thioxo-pyrrolo[3,2-d]pyrimidin-4(5H)-one | Methyl Iodide | 2-(Methylsulfanyl) derivative | nih.gov |
| Sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates | 2-Bromo-1-(4-bromophenyl)ethan-1-one | 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-one | researchgate.net |
Cyclization Reactions to Form Fused Heterocyclic Systems
The 2-(2-bromophenyl) substituent is strategically positioned for intramolecular cyclization reactions, providing a powerful route to construct novel, fused polycyclic heterocyclic systems. The bromine atom serves as a reactive handle for various metal-catalyzed and other cyclization strategies, leading to the formation of a new ring fused to the pyrimidine core.
A prominent application of this reactivity is the synthesis of pyrimido[2,1-a]isoindol-6(4H)-one derivatives. rsc.orgresearchgate.net This transformation can be achieved through intramolecular C-N or C-C bond formation, often catalyzed by transition metals like palladium or copper. For instance, an intramolecular Ullmann-type condensation or a Buchwald-Hartwig amination could facilitate the cyclization between the N1 position of the pyrimidine ring and the bromophenyl ring.
Similarly, intramolecular Heck reactions are a plausible pathway where the C5 position of the pyrimidinone could be coupled with the bromophenyl ring. Such cyclizations of substrates containing a 2-halophenyl group are known to produce a variety of fused 5- and 7-membered ring systems. semanticscholar.orgresearchgate.net These reactions are valuable for creating complex, three-dimensional molecules from relatively simple precursors. The specific outcome of the cyclization can depend on the catalyst system, reaction conditions, and the presence of other substituents on the pyrimidinone ring.
Table 4: Examples of Intramolecular Cyclization of 2-(Halophenyl)-Substituted Heterocycles
| Starting Heterocycle | Reaction Type | Resulting Fused System | Reference |
|---|---|---|---|
| 4-(2-Halophenyl)-1H-pyrazolo[3,4-b]quinolines | Intramolecular Cyclization | Indeno[1,2,3-de]pyrazolo[3,4-b]quinolines | semanticscholar.orgresearchgate.net |
| N-Acyliminium ion precursors | Aza-Prins Cyclization | Tetrahydropyrimido[2,1-a]isoindole-2,6-dione | rsc.orgresearchgate.net |
| 3-(2-Aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones | Formic acid-catalyzed cyclization | Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-ones | nih.gov |
Advanced Spectroscopic and Structural Elucidation Techniques in Pyrimidinone Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Heterocyclic Protons
¹H NMR spectroscopy provides information on the chemical environment and coupling interactions of protons. For 2-(2-Bromophenyl)pyrimidin-4(3H)-one, the spectrum is expected to show distinct signals corresponding to the protons on the pyrimidinone ring, the bromophenyl ring, and the N-H group.
The protons of the bromophenyl group (H-3', H-4', H-5', and H-6') are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. Due to the electron-withdrawing effect of the bromine atom and the pyrimidinone ring, these signals would be shifted downfield. Their splitting patterns are predictable: H-6' would likely be a doublet of doublets due to coupling with H-5' and H-4'. Similarly, H-3', H-4', and H-5' would display complex multiplets resulting from mutual coupling.
The protons on the pyrimidinone ring (H-5 and H-6) would also resonate in the downfield region. The H-5 proton is expected to appear as a doublet, coupling with the adjacent H-6 proton. The H-6 proton would also appear as a doublet. The N-H proton of the pyrimidinone ring typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration, often appearing far downfield (10-12 ppm) due to hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-5 | ~6.5 - 7.0 | d (doublet) | J(H5-H6) ≈ 6-8 Hz |
| H-6 | ~7.8 - 8.2 | d (doublet) | J(H6-H5) ≈ 6-8 Hz |
| H-3', H-4', H-5', H-6' | ~7.2 - 7.8 | m (multiplet) | - |
| N-H | ~10.0 - 12.0 | br s (broad singlet) | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
¹³C NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. The spectrum for this compound would show distinct signals for each unique carbon atom.
The carbonyl carbon (C-4) of the pyrimidinone ring is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The other carbons of the pyrimidinone ring (C-2, C-5, and C-6) would resonate at varying positions depending on their electronic environment. The carbon atom C-2, being bonded to two nitrogen atoms and the bromophenyl ring, would also be significantly downfield.
The carbon atoms of the bromophenyl ring would appear in the aromatic region (120-140 ppm). The carbon atom directly attached to the bromine (C-2') would have its chemical shift influenced by the heavy atom effect. The other aromatic carbons would show distinct signals based on their position relative to the bromine and the pyrimidinone substituent.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-4 (C=O) | ~160 - 170 |
| C-2 | ~155 - 165 |
| C-6 | ~140 - 150 |
| C-1' | ~135 - 145 |
| C-3', C-4', C-5', C-6' | ~125 - 135 |
| C-2' (C-Br) | ~115 - 125 |
| C-5 | ~105 - 115 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis
While specific experimental 2D NMR data for this compound is not widely published, these techniques are crucial for unambiguous structural assignment.
COSY (Correlation Spectroscopy) : This experiment would show correlations between protons that are coupled to each other. Key correlations would be observed between H-5 and H-6 on the pyrimidinone ring and among the adjacent protons on the bromophenyl ring (e.g., H-3' with H-4', H-4' with H-5', etc.), confirming their connectivity.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates proton signals with the carbon signals to which they are directly attached. It would be used to definitively assign each proton to its corresponding carbon atom (e.g., H-5 to C-5, H-6 to C-6, and each aromatic proton to its respective aromatic carbon).
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for connecting different parts of the molecule. For instance, HMBC would show a correlation between the H-6' proton of the phenyl ring and the C-2 carbon of the pyrimidinone ring, confirming the connection point between the two rings. Correlations from the H-5 and H-6 protons to the C-4 carbonyl carbon would also be expected, confirming the structure of the pyrimidinone core.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Elucidation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₁₀H₇BrN₂O), the exact molecular weight can be calculated. The presence of bromine is highly diagnostic in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units (M⁺ and M+2).
Upon ionization, the molecular ion can undergo fragmentation. The fragmentation pattern provides a fingerprint that can help to confirm the structure. Likely fragmentation pathways for this molecule would include:
Loss of the bromine radical (•Br), resulting in a fragment at [M-79]⁺ and [M-81]⁺.
Loss of a carbon monoxide (CO) molecule from the pyrimidinone ring.
Cleavage of the bond between the phenyl and pyrimidinone rings, leading to fragments corresponding to the bromophenyl cation and the pyrimidinone cation radical.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion/Fragment | Predicted m/z Value | Notes |
|---|---|---|
| [M]⁺ | 250/252 | Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine. |
| [M-Br]⁺ | 171 | Loss of Bromine radical. |
| [M-CO]⁺ | 222/224 | Loss of Carbon Monoxide. |
| [C₆H₄Br]⁺ | 155/157 | Bromophenyl cation fragment. |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
N-H Stretch : A broad absorption band in the region of 3200-3400 cm⁻¹ would indicate the N-H stretching vibration of the amide-like group in the pyrimidinone ring. The broadness is due to hydrogen bonding.
C-H Stretch : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
C=O Stretch : A strong, sharp absorption band around 1650-1700 cm⁻¹ is a key indicator of the carbonyl (C=O) group of the pyrimidinone ring.
C=C and C=N Stretches : Absorptions in the 1450-1600 cm⁻¹ region would correspond to the C=C stretching vibrations of the aromatic ring and the C=C and C=N bonds within the pyrimidinone ring.
C-Br Stretch : The carbon-bromine bond would show a stretching vibration in the fingerprint region, typically between 500-600 cm⁻¹.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3200 - 3400 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=O Stretch | 1650 - 1700 | Strong, Sharp |
| C=C / C=N Stretch | 1450 - 1600 | Medium-Strong |
| C-Br Stretch | 500 - 600 | Medium |
X-ray Crystallography for Definitive Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can generate an electron density map from which the exact positions of all atoms can be determined.
Although a specific crystal structure for this compound is not available in the public databases searched, this technique would provide definitive data on:
Molecular Confirmation : It would confirm the connectivity of the atoms and the tautomeric form (pyrimidin-4(3H)-one) present in the solid state.
Bond Lengths and Angles : Precise measurements of all bond lengths and angles would be obtained, allowing for comparison with theoretical values and related structures.
Intermolecular Interactions : Crucially, X-ray crystallography would reveal how the molecules pack in the crystal lattice. It would identify and characterize intermolecular interactions, such as hydrogen bonds between the N-H donor and the C=O oxygen acceptor of neighboring molecules, which often lead to the formation of dimers or extended chains. Weak π–π stacking interactions between the aromatic rings might also be observed.
This technique provides the ultimate, unambiguous proof of the molecular structure and offers insights into the forces that govern its solid-state organization.
Computational Chemistry and Theoretical Studies on Pyrimidinone Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic distribution, providing a robust framework for understanding the reactivity of compounds like 2-(2-Bromophenyl)pyrimidin-4(3H)-one. nih.gov
Conformational analysis of related 2-aryl pyrimidinone systems has shown that the heterocyclic pyrimidinone ring typically adopts a relatively planar conformation. researchgate.net However, rotation around the single bond connecting the phenyl and pyrimidinone rings can lead to different conformers. DFT calculations can map the potential energy surface associated with this rotation, identifying the most stable conformer and the energy barriers between different rotational states. mdpi.com For instance, in a study on bioactive pyrazolo[3,4-d]pyrimidine polymorphs, DFT calculations revealed that different molecular conformations observed in crystals were due to the demands of molecular packing. mdpi.com
Table 1: Representative Optimized Geometrical Parameters from DFT Calculations for a Pyrimidinone System Note: This table presents typical data obtained from DFT calculations for pyrimidinone derivatives; specific values for this compound would require a dedicated computational study.
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | C2-N1 | ~1.38 Å |
| Bond Length | C4=O | ~1.24 Å |
| Bond Length | C2-C(Aryl) | ~1.48 Å |
| Dihedral Angle | N1-C2-C(Aryl)-C(Aryl) | 20-40° |
Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The energy and localization of these orbitals provide critical information about a molecule's nucleophilic and electrophilic character.
The HOMO represents the orbital from which electrons are most readily donated, indicating regions susceptible to electrophilic attack.
The LUMO represents the orbital to which electrons are most readily accepted, indicating regions susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. researchgate.net A small gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For pyrimidinone derivatives, DFT studies often show that the HOMO is distributed over the phenyl ring, while the LUMO is localized on the electron-deficient pyrimidinone ring. researchgate.net This distribution suggests that the bromophenyl group acts as the primary electron donor, while the pyrimidinone core is the electron acceptor, guiding the molecule's interactions. researchgate.netnih.govresearchgate.net
Table 2: Typical FMO Energy Values from DFT Calculations Note: These are representative values for related heterocyclic systems. Actual values depend on the specific molecule and computational method.
| Orbital | Energy (eV) | Implication for Reactivity |
|---|---|---|
| HOMO | -6.5 eV | Site of electrophilic attack (electron donation) |
| LUMO | -2.0 eV | Site of nucleophilic attack (electron acceptance) |
| HOMO-LUMO Gap | 4.5 eV | Indicator of chemical stability and reactivity |
DFT calculations are highly effective in predicting spectroscopic data, which can be used to confirm the structure of synthesized compounds.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov The calculated shifts are typically compared with experimental data to validate the molecular structure. While there can be systematic deviations, the correlation between theoretical and experimental values is generally strong. nih.gov
IR Spectroscopy: DFT can compute the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. arxiv.org These calculations help in assigning specific vibrational modes to the observed experimental bands, such as C=O stretching, N-H bending, and C-Br stretching. Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other theoretical approximations, improving agreement with experimental results. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Landscapes
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions. nih.govmdpi.com
For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in a solvent. researchgate.net These simulations track the molecule's movements over nanoseconds or longer, revealing how the bromophenyl ring rotates relative to the pyrimidinone core and how the molecule interacts with its surroundings. aip.org Key parameters analyzed from MD trajectories include:
Root-Mean-Square Deviation (RMSD): Measures the average deviation of atomic positions over time, indicating the stability of the simulation and whether the molecule is maintaining a stable conformation. nih.gov
Root-Mean-Square Fluctuation (RMSF): Measures the fluctuation of individual atoms, highlighting flexible regions of the molecule. nih.gov
By analyzing these dynamics, researchers can understand the flexibility of the molecule, which is crucial for processes like binding to a biological target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling Methodologies
QSAR and pharmacophore modeling are computational techniques used extensively in drug discovery to relate the chemical structure of compounds to their biological activity. acs.orgnih.govresearchgate.netfiveable.me
QSAR models are mathematical equations that correlate molecular descriptors (numerical representations of molecular properties) with an observed activity. nih.gov These descriptors can be categorized as:
Topological: Based on the 2D graph of the molecule.
Geometrical: Related to the 3D structure.
Electronic: Describing charge distribution, dipole moment, etc.
Hydrophobic: Related to partitioning between water and octanol.
For a series of pyrimidinone derivatives, a QSAR model could predict their inhibitory activity against a specific enzyme based on variations in their substituents. nih.gov
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target. patsnap.comnih.gov A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). researchgate.netbabrone.edu.in This model then serves as a 3D query to screen large databases for new compounds with the potential for similar biological activity.
Both QSAR and pharmacophore modeling are instrumental in identifying the key structural features that govern the chemical reactivity and biological activity of pyrimidinone derivatives. nih.govnih.govnih.gov
Pharmacophore modeling would highlight the critical interaction points. For a pyrimidinone-based inhibitor, a typical pharmacophore might include:
A hydrogen bond acceptor (the C4=O group).
A hydrogen bond donor (the N3-H group).
An aromatic/hydrophobic region (the 2-bromophenyl ring).
By understanding these key features, medicinal chemists can rationally design new pyrimidinone derivatives with improved potency and selectivity.
Table 3: Common Molecular Descriptors Used in QSAR Studies of Pyrimidinone Analogs
| Descriptor Class | Example Descriptor | Information Encoded |
|---|---|---|
| Electronic | Dipole Moment | Polarity and charge distribution of the molecule |
| Steric | Molecular Volume | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes |
| Topological | Wiener Index | Molecular branching and connectivity |
Ligand-Based and Structure-Based Approaches in Molecular Design
The design of novel pyrimidinone derivatives with specific biological activities heavily relies on both ligand-based and structure-based computational approaches. These strategies are integral to modern drug discovery and development.
Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach utilizes the information from a set of known active molecules (ligands) to develop a pharmacophore model. This model represents the key steric and electronic features required for biological activity. For pyrimidinone systems, ligand-based methods can help in identifying the crucial functional groups and their spatial arrangement necessary for interaction with a target receptor.
Structure-based design , conversely, is applicable when the 3D structure of the target protein is available, often determined through X-ray crystallography or NMR spectroscopy. nih.govtandfonline.comresearchgate.netnih.gov This approach involves docking candidate molecules into the active site of the target to predict their binding affinity and orientation. researchgate.netmdpi.com For pyrimidinone derivatives, structure-based design has been successfully used to develop inhibitors for various enzymes, such as Janus kinases (JAKs) and phosphodiesterase 9 (PDE9). nih.govnih.gov In these studies, the analysis of the binding patterns and free energy of binding provides insights into structure-activity relationships, guiding further optimization of the lead compounds. nih.gov
A combined approach, integrating both ligand- and structure-based methods, can be particularly powerful. For example, a novel pharmacophore model for human A3 adenosine receptor antagonists was developed using high-throughput molecular docking and comparative molecular field analysis (CoMFA) on a series of pyrazolo-triazolo-pyrimidine derivatives. acs.org
Scaffold Hopping Considerations in Pyrimidinone Derivative Design
Scaffold hopping is a computational strategy used in drug design to identify structurally novel compounds that retain the biological activity of a known parent compound by modifying its core structure. nih.gov This technique is particularly valuable for discovering new chemical entities with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. The concept of scaffold hopping was introduced as a method to find isofunctional molecular structures with significantly different backbones. nih.gov
In the context of pyrimidinone derivative design, scaffold hopping can be employed to explore new chemical spaces and circumvent intellectual property limitations of existing drugs. nih.govmdpi.comresearchgate.net This strategy can involve bioisosteric replacement, fragment-based discovery, and leveraging structure-activity relationship data. mdpi.com For instance, the pyrimidinone ring of a known inhibitor could be replaced with a different heterocyclic system that maintains the essential interactions with the target protein. nih.gov
Successful applications of scaffold hopping in pyrimidine-related compounds include the design of thieno[3,2-d]pyrimidines as anticancer agents, where the thiophene ring substitutes a benzene ring of a parent alkaloid. mdpi.comnih.gov Molecular docking studies often accompany scaffold hopping to ensure that the newly designed scaffolds can adopt a suitable conformation within the target's binding site. mdpi.comnih.gov
Prediction of Reaction Mechanisms and Pathways through Computational Modeling
Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction intermediates that can be difficult to obtain experimentally. For the synthesis of pyrimidinone derivatives and related heterocyclic systems, theoretical studies can predict the most plausible reaction pathways and identify the rate-determining steps. nih.gov
For example, the mechanism of the Biginelli reaction, a well-known method for synthesizing dihydropyrimidinones, has been investigated using computational methods. acs.orgnih.gov These studies explore different proposed mechanisms, such as those proceeding through imine or enamine intermediates. nih.gov Similarly, theoretical investigations have been conducted on the formation of pyrido[2,3-d]pyrimidines, detailing the mechanistic steps including Knoevenagel condensation, Michael addition, and cyclization. nih.gov
Density Functional Theory (DFT) is a commonly used computational method for these mechanistic studies. By calculating the free energy barriers of different potential pathways, researchers can determine the most kinetically favorable route for the reaction. nih.gov This understanding is crucial for optimizing reaction conditions to improve yields and selectivity in the synthesis of complex pyrimidinone derivatives.
Structure Reactivity Relationships and Design Principles in Pyrimidinone Chemistry
Influence of the 2-Bromophenyl Moiety on the Reactivity and Selectivity of the Pyrimidinone Core
The 2-bromophenyl group at the C2 position significantly modulates the electronic and steric properties of the pyrimidinone ring, thereby influencing its reactivity in various chemical transformations.
Electronic Effects:
The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further accentuated by the 2-bromophenyl substituent. The bromine atom exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density on both the phenyl and pyrimidinone rings. This electronic pull makes the pyrimidinone core more susceptible to nucleophilic attack. For instance, in reactions analogous to nucleophilic aromatic substitution (SNAr), an electron-withdrawing group on the pyrimidine ring enhances reactivity. Studies on related 2-sulfonylpyrimidines have shown that tuning the electronic properties of the heterocyclic core can predictably alter SNAr reactivity over several orders of magnitude. nih.gov
Steric Effects:
The ortho-positioning of the bromine atom on the phenyl ring introduces significant steric hindrance around the C2 position of the pyrimidinone core. This bulkiness can influence the regioselectivity of reactions by shielding adjacent positions. For example, reactions involving the N1 or N3 positions might be sterically hindered, potentially favoring reactions at the less encumbered N3 position over the N1 position, which is closer to the bulky substituent. This steric crowding can also affect the rotational freedom around the C2-phenyl bond, potentially influencing the molecule's preferred conformation and how it interacts with other reagents or biological targets.
| Feature | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |
|---|---|---|---|
| Bromine Atom | Strong electron-withdrawing (-I) | Moderate steric bulk | Increases susceptibility of the pyrimidinone ring to nucleophilic attack. |
| Phenyl Ring | Conjugation with pyrimidinone core | Significant steric bulk | Modulates electron density; hinders approach to N1 and C2 positions. |
| Ortho-Substitution | - | Restricts C-C bond rotation | May lead to specific conformations or atropisomerism in derivatives, affecting selectivity. |
Stereochemical Considerations and Their Impact on Chemical Transformations and Product Outcomes
While 2-(2-Bromophenyl)pyrimidin-4(3H)-one itself is achiral, stereochemistry becomes a critical factor in its derivatives and reactions. The ortho-bromophenyl group can impose significant conformational constraints.
The steric clash between the ortho-bromine atom and the N1-H or C6-H of the pyrimidinone ring can restrict free rotation about the C2-phenyl bond. If sufficiently bulky groups are introduced at other positions, particularly N3 or C5, this restricted rotation could lead to the existence of stable atropisomers—stereoisomers arising from hindered rotation around a single bond. The formation of such isomers would result in a racemic mixture unless a chiral catalyst or auxiliary is employed, and the separation of these isomers could yield enantiomerically pure compounds with distinct biological activities or chemical properties.
In reactions where new stereocenters are formed, the pre-existing steric bulk of the 2-bromophenyl group can direct the approach of incoming reagents. This can lead to diastereoselectivity in the products. For example, in an addition reaction to the C5=C6 double bond, a reagent would preferentially attack from the less hindered face of the molecule, leading to a major diastereomer. The specific outcome would depend on the reaction conditions and the nature of the attacking species.
Rational Design Principles for Novel Pyrimidinone Derivatives with Tailored Reactivity Profiles
The structure of this compound serves as a versatile template for designing new molecules with desired functions, particularly in medicinal chemistry. Rational design principles leverage the inherent properties of the scaffold to create derivatives with enhanced biological activity, selectivity, or metabolic stability. nih.govnih.gov
Bioisosteric Replacement: The pyrimidinone core is a well-known "privileged scaffold" in drug design, often acting as a bioisostere for other heterocyclic systems like quinazolines or purines. mdpi.com Designers can use this core to mimic the hydrogen bonding patterns of endogenous ligands, for instance, by utilizing the N-H donor and C=O acceptor sites to interact with protein active sites. researchgate.net
Exploiting the Bromine Handle: The bromine atom is not merely a source of steric or electronic influence; it is a powerful synthetic handle. It is an ideal site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. mdpi.com This allows for the straightforward introduction of a wide array of aryl, heteroaryl, or alkyl groups. This strategy is frequently used to explore the structure-activity relationship (SAR) by probing specific pockets in a biological target. nih.gov For example, replacing the bromine with different substituents can optimize hydrophobic or polar interactions to improve binding affinity.
Modulation of Physicochemical Properties: The pyrimidinone scaffold can be modified to fine-tune key drug-like properties. Alkylation at the N3 position can alter solubility and metabolic stability. Introducing polar groups at the C5 or C6 positions can enhance water solubility, while modifications on the phenyl ring can modulate lipophilicity (logP), which affects cell permeability and absorption. mdpi.com
| Design Principle | Target Modification Site | Example Transformation | Desired Outcome |
|---|---|---|---|
| Structure-Activity Relationship (SAR) Exploration | Bromine on phenyl ring | Suzuki or Sonogashira coupling | Introduce diverse substituents to probe binding pockets. |
| Improving Pharmacokinetics | N3-H position | Alkylation or Acylation | Block metabolic N-dealkylation; modify solubility. |
| Enhancing Target Engagement | C5 or C6 positions | Functionalization (e.g., amination) | Introduce new hydrogen bond donors/acceptors. |
| Scaffold Hopping | Pyrimidinone Core | Synthesis of related heterocycles (e.g., thienopyrimidines) | Discover novel intellectual property and improved properties. nih.gov |
Scaffold Analysis and Identification of Modifiable Positions for Future Chemical Exploration
A thorough analysis of the this compound scaffold reveals several key positions amenable to chemical modification, each offering a distinct opportunity to alter the molecule's properties.
N1 and N3 Positions: The pyrimidinone ring contains two nitrogen atoms. The N3-H is an amide-like proton and can be readily deprotonated and alkylated or acylated to introduce substituents. The N1 position is part of an amidine-like system and is generally less nucleophilic, but it can also be modified under specific conditions. Modification at these sites is a common strategy to block potential metabolic pathways and modulate hydrogen-bonding capabilities.
C4 Carbonyl Group: The oxygen of the carbonyl group is a hydrogen bond acceptor. The C4 carbon itself can be targeted by strong nucleophiles or converted to a thione (C=S) or an imine (C=N) to fundamentally alter the electronic properties and hydrogen-bonding pattern of the scaffold.
C5 and C6 Positions: The C5=C6 double bond can undergo various reactions. Electrophilic substitution at C5 is possible, particularly if activating groups are present. The hydrogen at C5 can be deprotonated by a strong base to generate a nucleophile for further reactions. These positions are prime targets for introducing substituents to improve potency or selectivity.
C2 Position (Phenyl Ring): While the 2-(2-bromophenyl) group is already in place, the C2 position is a critical node. The phenyl ring itself can be further functionalized, although reactions would be influenced by the existing bromine and the pyrimidinone attachment.
Bromine Atom: As detailed previously, this is arguably the most versatile position for modification. Palladium-catalyzed cross-coupling reactions allow for the attachment of a vast library of chemical fragments, making it the primary site for SAR studies and the development of targeted inhibitors. mdpi.commdpi.com
This systematic analysis provides a roadmap for chemists to rationally explore the chemical space around the this compound scaffold, enabling the synthesis of novel compounds for a wide range of applications, from materials science to drug discovery.
Future Directions and Emerging Research Avenues for 2 2 Bromophenyl Pyrimidin 4 3h One
Development of Innovative and Sustainable Synthetic Routes for Scalable Production
The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including cost, safety, and environmental impact. Future research will need to focus on developing innovative and sustainable synthetic routes for 2-(2-Bromophenyl)pyrimidin-4(3H)-one that are not only efficient but also adhere to the principles of green chemistry.
Current methodologies often rely on multi-step processes that may involve stoichiometric reagents, harsh reaction conditions, and extensive chromatographic purification. A key future goal is the development of practical and scalable syntheses that minimize waste and avoid the use of hazardous materials. For instance, a reported practical synthesis for 3-substituted pyrimidin-4-ones utilizes a three-step, two-pot process starting from nitriles. This approach is particularly suitable for large-scale production as it requires no chromatography and does not use solvents of very high concern figshare.com. Adapting such a strategy, which involves a ZnCl₂-mediated decarboxylative Blaise–Reformatsky reaction followed by condensation and cyclization, could offer a more sustainable pathway to this compound and its analogs figshare.com.
The table below outlines a comparison between a potential traditional route and a proposed sustainable route, highlighting the key advantages of the latter.
| Feature | Traditional Synthetic Route | Proposed Sustainable Route |
| Starting Materials | Multi-step precursors | Readily available nitriles (e.g., 2-bromobenzonitrile) figshare.com |
| Key Steps | Often requires protection/deprotection steps | One- or two-pot procedures, condensation, cyclization figshare.com |
| Reagents | Use of stoichiometric, potentially hazardous reagents | Catalytic reagents, safer solvents |
| Purification | Column chromatography often required | Crystallization or simple extraction |
| Waste Generation | Higher solvent and reagent waste | Reduced waste stream, improved atom economy |
| Scalability | Challenging due to purification and safety | Designed for scalability and process safety figshare.com |
Future efforts in this area will likely focus on flow chemistry processes, which can offer enhanced safety, efficiency, and scalability for the production of pyrimidinone derivatives.
Exploration of Advanced Catalytic Transformations for Enhanced Efficiency and Selectivity
Modern organic synthesis is increasingly reliant on advanced catalytic methods to achieve high efficiency and selectivity. For this compound, catalysis offers powerful tools for both its synthesis and its subsequent functionalization. A major avenue of future research lies in the application of C-H activation strategies. sigmaaldrich.com Metal-catalyzed C-H functionalization streamlines synthesis by removing the need for pre-functionalized starting materials, thus reducing step counts and improving atom economy. sigmaaldrich.com
Copper-catalyzed C-H arylation, for example, has been successfully applied to fused-pyrimidinone derivatives, providing a rapid method for diversification. mdpi.comresearchgate.net This strategy could be explored to introduce aryl or heteroaryl moieties at specific positions on the pyrimidinone ring of the target molecule. Similarly, palladium and rhodium catalysts are well-established for promoting a wide range of C-H functionalization reactions, offering predictable control over regioselectivity. scielo.brdmaiti.com These transformations could be used to install new functional groups that modulate the compound's biological or material properties.
The following table summarizes potential catalytic transformations applicable to the synthesis and derivatization of this compound.
| Catalytic System | Transformation Type | Potential Application | Advantages |
| Copper (Cu) | C-H Arylation | Direct introduction of aryl groups onto the pyrimidinone core mdpi.comresearchgate.net | Cost-effective, versatile for C-C bond formation |
| Palladium (Pd) | C-H Olefination / Arylation | Functionalization of the pyrimidinone or phenyl ring dmaiti.com | High efficiency, broad substrate scope, predictable selectivity |
| Rhodium (Rh) | C-H Activation / Annulation | Construction of fused-ring systems from the pyrimidinone core | Access to complex polycyclic structures |
| Iridium (Ir) | C-H Borylation | Introduction of a boronic ester for further cross-coupling | Mild conditions, high functional group tolerance |
These advanced catalytic methods represent a frontier for creating novel derivatives of this compound with enhanced precision and efficiency, bypassing many limitations of traditional synthetic chemistry.
Integration of Machine Learning and Artificial Intelligence in Pyrimidinone Design and Synthesis
The impact of AI and ML on the future research of this compound can be summarized as follows:
| AI/ML Application | Description | Potential Impact on this compound Research |
| Target Identification | Analyzing biological data to identify and validate new drug targets. nih.gov | Identification of novel proteins or pathways where pyrimidinone derivatives may have a therapeutic effect. |
| De Novo Drug Design | Using generative models to create novel molecules with desired properties. youtube.com | Design of new, patentable pyrimidinone analogs with improved potency and selectivity. |
| Property Prediction | Predicting ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. nih.gov | Early-stage filtering of derivative designs to minimize late-stage failures in development. |
| Retrosynthesis Planning | Proposing optimal synthetic routes to a target molecule. nih.gov | Accelerating the synthesis of novel derivatives and identifying more efficient, sustainable production methods. |
| Virtual Screening | Computationally screening large libraries of compounds against a biological target. nih.gov | Rapidly assessing the potential of a virtual library of pyrimidinone derivatives before committing to synthesis. |
The integration of these computational approaches promises to rationalize and accelerate the exploration of this compound and its chemical space.
Expanding the Chemical Space of this compound Derivatives for Diversified Applications
The core structure of this compound serves as an ideal starting point for creating large and diverse chemical libraries. A key future direction is the systematic expansion of its chemical space to discover novel biological activities and applications. Diversity-Oriented Synthesis (DOS) is a powerful strategy for this purpose, as it aims to generate collections of small molecules with high degrees of structural and stereochemical complexity. cam.ac.uk
By employing a privileged substructure-based DOS (pDOS) approach, the pyrimidine (B1678525) core of the molecule can act as a foundation for building a wide array of polyheterocyclic systems. nih.govnih.gov This involves using the initial scaffold in a series of branching reaction pathways to create a library of distinct molecular skeletons. researchgate.net Such libraries are invaluable for screening against a wide range of biological targets, including challenging ones like protein-protein interactions. nih.gov
The this compound molecule offers several key points for diversification:
The Bromophenyl Moiety: The bromine atom is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, alkynyl, and amino substituents.
The Pyrimidinone Ring: The N1 and N3 positions can be alkylated or arylated, and the C5 and C6 positions are amenable to functionalization through various methods, including C-H activation. mdpi.comresearchgate.net
The C4-Carbonyl Group: This group can be transformed into other functionalities, further expanding the structural diversity.
The table below details potential diversification strategies for the parent compound.
| Diversification Point | Reaction Type | Potential New Substituents/Structures |
| C2-Phenyl Ring (Br) | Suzuki Coupling | Aryl, Heteroaryl |
| Sonogashira Coupling | Alkynyl, Arylalkynyl | |
| Buchwald-Hartwig Amination | Primary/Secondary Amines, Anilines | |
| Heck Reaction | Alkenyl | |
| Pyrimidinone N3-H | Alkylation/Arylation | Alkyl chains, Benzyl groups, Aryl groups |
| Pyrimidinone C5/C6 | C-H Functionalization | Aryl, Alkyl, Halogen |
| Annulation Reactions | Fused heterocyclic rings |
By systematically applying these transformations, researchers can generate extensive libraries of novel compounds. Screening these libraries may lead to the discovery of new leads for drug development or compounds with unique properties suitable for materials science or agrochemical applications. nih.govdundee.ac.uknih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2-Bromophenyl)pyrimidin-4(3H)-one?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions. For example, Pd-catalyzed Sonogashira or Suzuki-Miyaura reactions can introduce aryl/alkynyl groups to the pyrimidinone core. A bromophenyl substituent may be incorporated using a brominated aryl halide precursor under conditions similar to those reported for analogous thieno-pyrimidinones (e.g., 6-[(4-methylphenyl)ethynyl] derivatives via Sonogashira coupling) . Cyclization strategies, such as intramolecular nucleophilic attack to haliranium ions, are also viable for constructing fused pyrimidinone systems .
Q. How is the structural characterization of this compound typically performed?
- Methodological Answer : Characterization relies on 1H/13C NMR to confirm regiochemistry and substituent positions (e.g., aromatic proton splitting patterns and carbonyl carbon signals near δ 159–160 ppm) . Mass spectrometry (HRMS) validates molecular weight, while melting point analysis assesses purity. For example, derivatives like 6b (mp 277–279°C) and 6c (mp 265–267°C) were characterized using these techniques .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of bromophenyl-substituted pyrimidinones?
- Methodological Answer : Low yields (e.g., 23% in Pd-catalyzed reactions ) highlight the need for optimization. Key variables include:
- Catalyst-ligand systems : Use Pd(PPh₃)₄ with electron-rich ligands to enhance coupling efficiency.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates.
- Temperature : Elevated temperatures (80–100°C) may accelerate cross-coupling but risk decomposition.
Parallel monitoring via TLC or LC-MS can identify side products (e.g., dehalogenation or homocoupling) .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound derivatives?
- Methodological Answer : SAR studies focus on substituent modifications:
- Electron-withdrawing groups (e.g., Br, CF₃) enhance electrophilicity for nucleophilic targeting .
- Heterocyclic fusion (e.g., thieno-pyrimidinones) improves planar rigidity, potentially increasing binding affinity to biological targets .
- In vitro assays (e.g., kinase inhibition or cytotoxicity screens) link structural features to activity. For example, CDC7 inhibitors with pyrimidinone cores showed IC₅₀ values <10 nM in anticancer models .
Q. How should researchers address contradictions in reported synthetic yields or reaction outcomes for similar pyrimidinone derivatives?
- Methodological Answer : Discrepancies (e.g., 23% vs. 80% yields ) may arise from:
- Purity of starting materials : Halogenated precursors often require rigorous drying to avoid hydrolysis.
- Atmospheric control : Moisture-sensitive reactions (e.g., Grignard additions) demand inert conditions.
- Catalyst poisoning : Trace impurities in Pd catalysts can deactivate reactive sites.
Systematic replication studies with controlled variables (e.g., solvent grade, catalyst batch) are critical. Cross-referencing NMR/MS data with literature ensures structural consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
